molecular formula C17H19FN4O3 B6449485 5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 2549010-62-8

5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6449485
CAS No.: 2549010-62-8
M. Wt: 346.36 g/mol
InChI Key: JHCMVVGYTMUURK-UHFFFAOYSA-N
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Description

5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14411864 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism . This inhibition is mechanism-based and results in a time- and NADPH-dependent loss of CYP2D6 activity . Additionally, the compound interacts with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival . Furthermore, it affects the phosphorylation of AKT, a key protein in this pathway, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CYP2D6, leading to enzyme inactivation . This binding is facilitated by the presence of the fluorine atom and the piperazine ring, which enhance the compound’s affinity for the enzyme . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves binding to the receptor’s ligand-binding domain, resulting in receptor activation or inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. The compound is relatively stable under physiological conditions, but it undergoes gradual degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of CYP2D6 activity and modulation of cell signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and modulation of neurotransmitter levels . At higher doses, it can cause toxic effects, including neurotoxicity and alterations in behavioral and neurochemical indices . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by CYP2D6, which converts the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins, such as albumin, play a role in the compound’s distribution and localization within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may affect gene expression and other nuclear processes . The compound’s localization is regulated by specific targeting signals that direct it to different cellular compartments .

Properties

IUPAC Name

5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-25-11-13(23)21-7-9-22(10-8-21)17-19-15(14(18)16(24)20-17)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCMVVGYTMUURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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